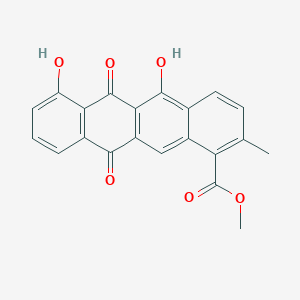
Resomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resomycin C is a natural product found in Bacteria, Streptomyces nogalater, and Streptomyces with data available.
Scientific Research Applications
Ophthalmic Applications : Mitomycin C has been widely used in ophthalmic medicine, primarily to inhibit wound healing response and reduce scarring in various ocular surgeries. Its applications include glaucoma filtering surgeries, dacryocystorhinostomy, corneal refractive surgery, and surgeries for ocular cicatrisation. It has shown significant benefits in the surgical management of pterygia, ocular surface squamous neoplasia, primary acquired melanosis with atypia, and conjunctival melanoma (Abraham et al., 2006).
Inhibition of Ribosomal RNA : Mitomycin C is known for its DNA-damaging properties, but research has also shown its effects on ribosomal RNA. It has been observed to rapidly decrease the transcript levels of 18S ribosomal RNA in a concentration-dependent manner, which impacts protein translation and contributes to its cytotoxicity (Snodgrass et al., 2010).
Dermatological and Surgical Applications : In dermatology and surgery, Mitomycin C has been used for treating keloids and inhibiting scar formation post-surgery. Its application post keloid excision and in treatment of subglottic stenosis shows effectiveness in reducing recurrence and aiding recovery (Suh et al., 2014); (Rahbar et al., 2000).
Use in Pediatric Esophageal Strictures : Mitomycin C has shown promise in treating refractory esophageal strictures in children, offering an alternative to iterative dilations, surgery, or stent placement (Uhlen et al., 2006).
Urology Applications : In urology, especially in treating non-muscle-invasive bladder cancer, Mitomycin C is used for intravesical chemotherapy. Its application has demonstrated a significant reduction in the risk of early and late recurrences of bladder cancer (Nunzio et al., 2011).
Digestive Tract Strictures : Mitomycin C has shown effectiveness in the treatment of head and neck cancer-related upper digestive tract strictures, demonstrating its anti-fibroblast properties (Gillespie et al., 2007).
Apoptotic Mechanisms in Cancer Treatment : Research has identified the mechanisms through which Mitomycin C induces apoptosis in cervical carcinoma cells, involving the Fas/FasL-dependent pathway and suppression of IL-18 (Kang et al., 2006).
In Vitro Cell Culture Applications : Mitomycin C is used to inhibit cell growth in various in vitro experimental models, including long-term hematopoietic culture assays (Ponchio et al., 2000).
Impact on Corneal Cells : In vitro studies have shown that transient Mitomycin C treatment of corneal cells alters their migration, cytokine secretion, and matrix accumulation, impacting wound resolution post-surgery (Pal‐Ghosh et al., 2019).
properties
Product Name |
Resomycin C |
|---|---|
Molecular Formula |
C21H14O6 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
methyl 5,7-dihydroxy-2-methyl-6,11-dioxotetracene-1-carboxylate |
InChI |
InChI=1S/C21H14O6/c1-9-6-7-10-12(15(9)21(26)27-2)8-13-17(19(10)24)20(25)16-11(18(13)23)4-3-5-14(16)22/h3-8,22,24H,1-2H3 |
InChI Key |
ITFQAKHLOKEJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
synonyms |
resomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





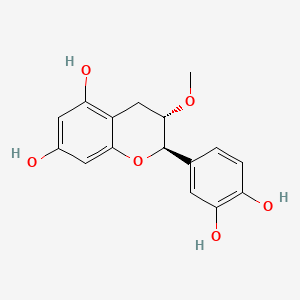
![5-[1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1247899.png)
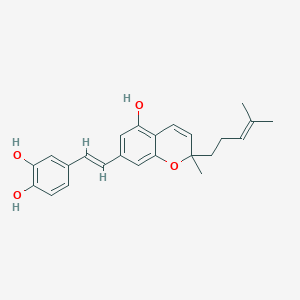
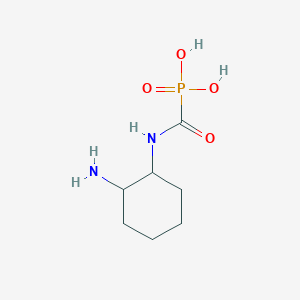
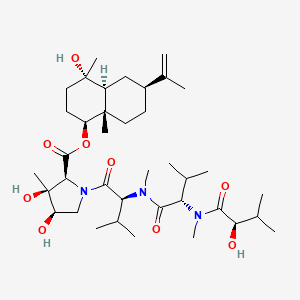
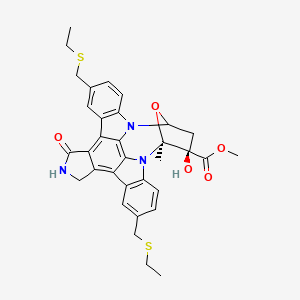


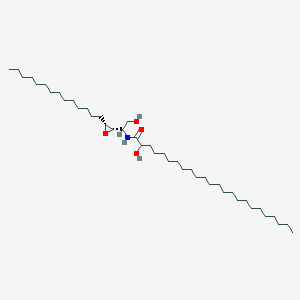
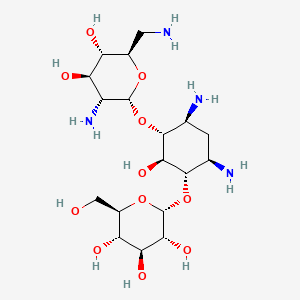
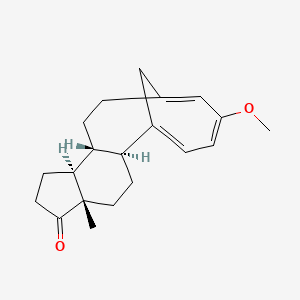
![1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine](/img/structure/B1247915.png)